Cas no 2097924-71-3 (N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide structure](https://www.kuujia.com/scimg/cas/2097924-71-3x500.png)
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide
- N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2,2-diphenylacetamide
-
- Inchi: 1S/C24H22N4O/c1-28-17-21(16-27-28)22-14-18(12-13-25-22)15-26-24(29)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-14,16-17,23H,15H2,1H3,(H,26,29)
- InChI Key: RWSHKLAXRVKSHS-UHFFFAOYSA-N
- SMILES: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)NCC1C=CN=C(C2C=NN(C)C=2)C=1
Computed Properties
- Exact Mass: 382.17936134 g/mol
- Monoisotopic Mass: 382.17936134 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 497
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.8
- XLogP3: 3.2
- Molecular Weight: 382.5
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-5905-5μmol |
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide |
2097924-71-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-5905-10μmol |
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide |
2097924-71-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-5905-25mg |
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide |
2097924-71-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6561-5905-30mg |
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide |
2097924-71-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6561-5905-5mg |
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide |
2097924-71-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-5905-3mg |
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide |
2097924-71-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-5905-75mg |
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide |
2097924-71-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6561-5905-100mg |
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide |
2097924-71-3 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6561-5905-20μmol |
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide |
2097924-71-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-5905-1mg |
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide |
2097924-71-3 | 1mg |
$54.0 | 2023-09-08 |
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide Related Literature
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide (CAS No. 2097924-71-3): An Overview of a Promising Compound in Medicinal Chemistry
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide (CAS No. 2097924-71-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its IUPAC name, belongs to a class of molecules known for their unique structural features and biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research findings related to this compound.
Chemical Structure and Synthesis
The chemical structure of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide is characterized by a central pyridine ring linked to a pyrazole moiety through a methylene bridge. The pyridine ring is further substituted with a methyl group at the 1-position of the pyrazole ring, while the acetamide group is attached to the pyridine ring via a methylene linker. The presence of two phenyl groups on the acetamide moiety adds to the overall complexity and stability of the molecule.
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring, the introduction of the methyl group, and the final coupling reaction to form the acetamide linkage. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, a one-pot synthesis method using microwave-assisted conditions has been reported, significantly reducing reaction times and improving yields.
Biological Properties
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide has shown promising biological activities in various preclinical studies. One of its key properties is its ability to modulate specific receptors and enzymes involved in disease pathways. For example, it has been found to exhibit potent activity as an antagonist of certain G protein-coupled receptors (GPCRs), which are important targets for drug development in areas such as neurodegenerative diseases and pain management.
In addition to its receptor modulation capabilities, this compound has also demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest potential applications in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide has been extensively studied to understand its behavior in biological systems. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and exhibits good bioavailability. It also shows low plasma protein binding and moderate tissue distribution.
Toxicological studies have revealed that this compound is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, careful monitoring for potential side effects is essential during clinical trials. Early toxicology assessments have not identified any major safety concerns, but ongoing research is necessary to fully evaluate its long-term safety profile.
Clinical Applications and Future Directions
The potential clinical applications of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide are diverse and promising. Its receptor modulation properties make it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The anti-inflammatory effects suggest potential use in managing chronic inflammatory conditions. Additionally, its ability to inhibit specific enzymes involved in pain signaling pathways may lead to new treatments for chronic pain.
Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in various therapeutic areas. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic parameters. As these trials progress into later stages, more comprehensive data will become available to support its development as a potential therapeutic agent.
Conclusion
In conclusion, N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide (CAS No. 2097924-71-3) represents a promising compound with a unique chemical structure and diverse biological activities. Its potential applications in treating neurological disorders, inflammatory conditions, and chronic pain make it an exciting area of research in medicinal chemistry. Ongoing studies continue to explore its full therapeutic potential, paving the way for future advancements in drug development.
2097924-71-3 (N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide) Related Products
- 716374-49-1(N-(1E)-(azepan-1-yl)(phenyl)methylidene-4-fluorobenzene-1-sulfonamide)
- 1245569-33-8(3-Methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one)
- 1805408-55-2(Methyl 3-chloro-2-(difluoromethyl)-6-fluoropyridine-4-acetate)
- 118080-95-8(Diethyl Phosphonate-d10)
- 123795-41-5((R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate)
- 2548991-72-4(4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine)
- 127952-82-3(1-Octylpiperidine-4-carboxylic acid)
- 866811-69-0(3-(benzenesulfonyl)-6-ethyl-4-(morpholin-4-yl)quinoline)
- 2320823-03-6(N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-2-carboxamide)
- 921925-27-1(N-tert-butyl-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylethanediamide)



